molecular formula C15H15NO2 B1621493 4'-(AMINOMETHYL)-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER CAS No. 445492-67-1

4'-(AMINOMETHYL)-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER

Cat. No.: B1621493
CAS No.: 445492-67-1
M. Wt: 241.28 g/mol
InChI Key: SEYILLJJSJGXJD-UHFFFAOYSA-N
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Description

4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester is an organic compound with the molecular formula C15H15NO2 . This compound is characterized by the presence of an aminomethyl group attached to the biphenyl structure, which is further substituted with a carboxylic acid methyl ester group. It is a derivative of biphenyl, a common structural motif in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with methanol using trimethylchlorosilane as a catalyst . This method offers mild reaction conditions and good yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale esterification processes. These processes typically employ methanol and a suitable acid catalyst to convert the carboxylic acid to its methyl ester derivative. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester is unique due to the presence of both the aminomethyl and ester functional groups

Properties

IUPAC Name

methyl 3-[4-(aminomethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYILLJJSJGXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362735
Record name 4'-aminomethyl-biphenyl-3-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445492-67-1
Record name 4'-aminomethyl-biphenyl-3-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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